Methyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate
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Overview
Description
Methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate is a chemical compound with a complex structure that includes a thiolane ring and a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate typically involves the reaction of a thiolane derivative with a propanoate ester. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The specific details of the synthetic route can vary, but common reagents include methyl propanoate and a thiolane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea: Similar structure with a urea group instead of a propanoate group.
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropanecarboxamide: Contains a cyclopropane carboxamide group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H15NO5S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoate |
InChI |
InChI=1S/C8H15NO5S/c1-14-8(11)2-3-9-6-4-15(12,13)5-7(6)10/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
NJIFPISWMVZERE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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